- Method for preparing levetiracetam, China, , ,
Cas no 91462-82-7 ((S)-Ethyl 2-aminobutanoate hydrochloride)
91462-82-7 structure
Product Name:(S)-Ethyl 2-aminobutanoate hydrochloride
Numéro CAS:91462-82-7
Le MF:C6H14ClNO2
Mégawatts:167.633861064911
MDL:MFCD11848830
CID:2736926
PubChem ID:12844024
Update Time:2025-07-02
(S)-Ethyl 2-aminobutanoate hydrochloride Propriétés chimiques et physiques
Nom et identifiant
-
- (S)-Ethyl 2-aminobutanoate hydrochloride
- (S)-2-AMINOBUTYRIC ACID ETHYL ESTER HYDROCHLORIDE
- Butanoic acid, 2-amino-, ethyl ester, hydrochloride, (2S)- (9CI)
- Butanoic acid, 2-amino-, ethyl ester, hydrochloride, (S)- (ZCI)
- (S)-2-Aminobutanoic acid ethyl ester hydrochloride
- DB-146162
- (S)-2-Amino-butyric acid ethyl ester hydrochloride
- MFCD11848830
- AKOS015932753
- ethyl (2S)-2-aminobutanoate;hydrochloride
- (S)-ETHYL 2-AMINOBUTANOATE HCL
- SCHEMBL3188318
- (S)-Ethyl 2-aminobutanoate hydrochloride (H-Abu-OEt.HCl)
- (S)-Ethyl2-aminobutanoatehydrochloride
- CS-0162057
- ETHYL (2S)-2-AMINOBUTANOATE HYDROCHLORIDE
- Butanoic acid, 2-amino-, ethyl ester, hydrochloride, (2S)-
- SWNBPYRQCHSZSE-JEDNCBNOSA-N
- EN300-7360285
- DS-12354
- (S)-2-Aminobutyric acid ethyl ester HCl
- 91462-82-7
-
- MDL: MFCD11848830
- Piscine à noyau: 1S/C6H13NO2.ClH/c1-3-5(7)6(8)9-4-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1
- La clé Inchi: SWNBPYRQCHSZSE-JEDNCBNOSA-N
- Sourire: C(=O)(OCC)[C@@H](N)CC.Cl
Propriétés calculées
- Qualité précise: 167.0713064g/mol
- Masse isotopique unique: 167.0713064g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 4
- Complexité: 93.1
- Nombre d'unités de liaison covalente: 2
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 52.3Ų
(S)-Ethyl 2-aminobutanoate hydrochloride PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FB785-1g |
(S)-Ethyl 2-aminobutanoate hydrochloride |
91462-82-7 | 97% | 1g |
388.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FB785-50mg |
(S)-Ethyl 2-aminobutanoate hydrochloride |
91462-82-7 | 97% | 50mg |
55.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FB785-250mg |
(S)-Ethyl 2-aminobutanoate hydrochloride |
91462-82-7 | 97% | 250mg |
329CNY | 2021-05-08 | |
| Chemenu | CM255744-5g |
(S)-Ethyl 2-aminobutanoate hydrochloride |
91462-82-7 | 97% | 5g |
$239 | 2021-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FB785-200mg |
(S)-Ethyl 2-aminobutanoate hydrochloride |
91462-82-7 | 97% | 200mg |
109.0CNY | 2021-07-13 | |
| abcr | AB505313-250 mg |
(S)-Ethyl 2-aminobutanoate hydrochloride (H-Abu-OEt.HCl); . |
91462-82-7 | 250mg |
€83.40 | 2023-06-15 | ||
| abcr | AB505313-1 g |
(S)-Ethyl 2-aminobutanoate hydrochloride (H-Abu-OEt.HCl); . |
91462-82-7 | 1g |
€113.20 | 2023-06-15 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S26060-1g |
(S)-Ethyl 2-aminobutanoate hydrochloride |
91462-82-7 | 1g |
¥476.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S26060-250mg |
(S)-Ethyl 2-aminobutanoate hydrochloride |
91462-82-7 | 250mg |
¥196.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S26060-5g |
(S)-Ethyl 2-aminobutanoate hydrochloride |
91462-82-7 | 5g |
¥1676.0 | 2021-09-07 |
(S)-Ethyl 2-aminobutanoate hydrochloride Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Formic acid Catalysts: Nickel Solvents: Methanol ; 24 h, rt
Référence
Méthode de production 2
Conditions de réaction
Référence
- Asymmetric induction under two-phase conditions. II. Synthesis of optically active amino acids by alkylation of Schiff base, Beijing Shifan Daxue Xuebao, 1989, (2), 63-7
Méthode de production 3
Conditions de réaction
1.1 Reagents: Thionyl chloride ; 1 - 1.5 h, 0 - 7 °C; 15 h, rt
2.1 Reagents: L-Malic acid Solvents: Ethanol ; rt → 80 °C; 2 h, 80 °C
2.2 Reagents: Ammonia Solvents: Ethyl acetate ; 2 h
3.1 Reagents: Hydrochloric acid Solvents: Ethanol
2.1 Reagents: L-Malic acid Solvents: Ethanol ; rt → 80 °C; 2 h, 80 °C
2.2 Reagents: Ammonia Solvents: Ethyl acetate ; 2 h
3.1 Reagents: Hydrochloric acid Solvents: Ethanol
Référence
- New method for preparing (S)-(+)-2-aminobutyrate hydrochloride as levetiracetam intermediate by optical resolution of DL-2-aminobutyrate, China, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Thionyl bromide ; 0 °C; 24 h, 20 °C
2.1 Reagents: Thionyl bromide Catalysts: Dimethylformamide Solvents: Acetonitrile ; rt → 50 °C; 24 h, 50 °C
3.1 Reagents: Formic acid Catalysts: Nickel Solvents: Methanol ; 24 h, rt
2.1 Reagents: Thionyl bromide Catalysts: Dimethylformamide Solvents: Acetonitrile ; rt → 50 °C; 24 h, 50 °C
3.1 Reagents: Formic acid Catalysts: Nickel Solvents: Methanol ; 24 h, rt
Référence
- Method for preparing levetiracetam, China, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
Référence
- Cyclic phosphoramidates as prodrugs of 2'-C-methylcytidine, European Journal of Medicinal Chemistry, 2009, 44(9), 3765-3770
Méthode de production 6
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
Référence
- New method for preparing (S)-(+)-2-aminobutyrate hydrochloride as levetiracetam intermediate by optical resolution of DL-2-aminobutyrate, China, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: L-Malic acid Solvents: Ethanol ; rt → 80 °C; 2 h, 80 °C
1.2 Reagents: Ammonia Solvents: Ethyl acetate ; 2 h
2.1 Reagents: Hydrochloric acid Solvents: Ethanol
1.2 Reagents: Ammonia Solvents: Ethyl acetate ; 2 h
2.1 Reagents: Hydrochloric acid Solvents: Ethanol
Référence
- New method for preparing (S)-(+)-2-aminobutyrate hydrochloride as levetiracetam intermediate by optical resolution of DL-2-aminobutyrate, China, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
Référence
- Cyclic phosphoramidates as prodrugs of 2'-C-methylcytidine, European Journal of Medicinal Chemistry, 2009, 44(9), 3765-3770
Méthode de production 9
Conditions de réaction
1.1 Reagents: Thionyl bromide Catalysts: Dimethylformamide Solvents: Acetonitrile ; rt → 50 °C; 24 h, 50 °C
2.1 Reagents: Formic acid Catalysts: Nickel Solvents: Methanol ; 24 h, rt
2.1 Reagents: Formic acid Catalysts: Nickel Solvents: Methanol ; 24 h, rt
Référence
- Method for preparing levetiracetam, China, , ,
(S)-Ethyl 2-aminobutanoate hydrochloride Raw materials
- H-DL-Abu-OH
- Ethyl 2-aminobutanoate
- Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, (2S)-
- L-Threonine
- Butanoic acid, 2-amino-, ethyl ester, (2S)-
- Boc-L-2-aminobutanoic acid
- Ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride
(S)-Ethyl 2-aminobutanoate hydrochloride Preparation Products
(S)-Ethyl 2-aminobutanoate hydrochloride Littérature connexe
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
91462-82-7 ((S)-Ethyl 2-aminobutanoate hydrochloride) Produits connexes
- 2185-03-7(L-Homoserine Lactone, Hydrochloride)
- 104347-13-9(D-Homoserine Lactone hydrochloride)
- 84772-29-2(L-Ornithine ethyl ester dihydrochloride)
- 1001-19-0(Diethyl Ester D-Glutamic Acid Hydrochloride)
- 62856-02-4(Glutamic acid, 1-dodecyl ester, hydrochloride)
- 62062-61-7(L-Aspartic acid, 1-butyl ester, hydrochloride)
- 16115-68-7(H-Asp(Oet)-OEt.HCl)
- 33171-14-1(L-Lysine, ethyl ester,hydrochloride (1:1))
- 62062-64-0(L-Glutamic acid, 1-butyl ester, hydrochloride)
- 62062-62-8(L-Lysine, butyl ester, monohydrochloride (9CI))
Fournisseurs recommandés
钜澜化工科技(青岛)有限公司
Membre gold
Fournisseur de Chine
Lot
Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membre gold
Fournisseur de Chine
Réactif
Amadis Chemical Company Limited
Membre gold
Fournisseur de Chine
Réactif